((3-Aminopropanoyl)amino)methanesulfonic acid
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Overview
Description
((3-Aminopropanoyl)amino)methanesulfonic acid: is an organic compound with the molecular formula CH4N2O3S. It is a white to off-white solid with a melting point of 132-134°C (decomposition) and a density of 2.09±0.1 g/cm³ . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Heating and Pressurizing Method: One method involves heating and pressurizing 2-propylene-1-sodium sulfonate and liquid ammonia in the presence of a catalyst. This results in an addition reaction to obtain 3-aminopropanesulfonic acid sodium. The product is then acidified with dilute sulfuric acid to obtain a 3-aminopropanesulfonic acid solution.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((3-Aminopropanoyl)amino)methanesulfonic acid can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.
Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: Substitution reactions involve the replacement of one functional group in the molecule with another. Common reagents for these reactions include halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens, such as chlorine and bromine, are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: ((3-Aminopropanoyl)amino)methanesulfonic acid can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with key proteins involved in these pathways.
Comparison with Similar Compounds
Methanesulfonic Acid: Methanesulfonic acid (CH3SO3H) is a similar compound with different applications and properties.
Aminocaproic Acid: Aminocaproic acid (C6H13NO2) is another similar compound used in different contexts.
Uniqueness:
Properties
CAS No. |
7478-90-2 |
---|---|
Molecular Formula |
C4H10N2O4S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
(3-aminopropanoylamino)methanesulfonic acid |
InChI |
InChI=1S/C4H10N2O4S/c5-2-1-4(7)6-3-11(8,9)10/h1-3,5H2,(H,6,7)(H,8,9,10) |
InChI Key |
BUAPAMDEVSJIGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NCS(=O)(=O)O |
Origin of Product |
United States |
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